molecular formula C18H15BrN4O2 B11017862 N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017862
M. Wt: 399.2 g/mol
InChI Key: JUOSTQKHMYBXRV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an indazole moiety, and a pyrrolidine ring, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: This can be achieved through the cyclization of ortho-nitroaniline derivatives.

    Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents such as N-bromosuccinimide (NBS).

    Pyrrolidine Ring Formation: This involves the reaction of a suitable amine with a diketone to form the pyrrolidine ring.

    Amide Bond Formation: The final step involves coupling the indazole and bromophenyl groups with the pyrrolidine ring through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c19-12-5-7-13(8-6-12)20-18(25)11-9-16(24)23(10-11)17-14-3-1-2-4-15(14)21-22-17/h1-8,11H,9-10H2,(H,20,25)(H,21,22)

InChI Key

JUOSTQKHMYBXRV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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